Cas no 55111-77-8 (N-[2-(Dimethylamino)ethyl]-N-methyl-glycine)
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine structure](https://ja.kuujia.com/scimg/cas/55111-77-8x500.png)
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine 化学的及び物理的性質
名前と識別子
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- F80353
- SCHEMBL2000449
- 55111-77-8
- 2-[[2-(Dimethylamino)ethyl](methyl)amino]acetic acid
- AMXCVQSIBLHJAR-UHFFFAOYSA-N
- 2-[2-(dimethylamino)ethyl-methylamino]acetic acid
- N-[2-(Dimethylamino)ethyl]-N-methyl-glycine
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- インチ: 1S/C7H16N2O2/c1-8(2)4-5-9(3)6-7(10)11/h4-6H2,1-3H3,(H,10,11)
- InChIKey: AMXCVQSIBLHJAR-UHFFFAOYSA-N
- SMILES: OC(CN(C)CCN(C)C)=O
計算された属性
- 精确分子量: 160.121177757g/mol
- 同位素质量: 160.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.4
- トポロジー分子極性表面積: 43.8Ų
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01V40Z-250mg |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine |
55111-77-8 | 97% | 250mg |
$163.00 | 2024-04-29 | |
Aaron | AR01V49B-250mg |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine |
55111-77-8 | 97% | 250mg |
$180.00 | 2025-02-13 | |
Aaron | AR01V49B-500mg |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine |
55111-77-8 | 97% | 500mg |
$266.00 | 2025-02-13 | |
1PlusChem | 1P01V40Z-1g |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine |
55111-77-8 | 97% | 1g |
$342.00 | 2024-04-29 | |
1PlusChem | 1P01V40Z-500mg |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine |
55111-77-8 | 97% | 500mg |
$235.00 | 2024-04-29 | |
Aaron | AR01V49B-1g |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine |
55111-77-8 | 97% | 1g |
$396.00 | 2025-02-13 |
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
N-[2-(Dimethylamino)ethyl]-N-methyl-glycineに関する追加情報
Research Brief on N-[2-(Dimethylamino)ethyl]-N-methyl-glycine (CAS: 55111-77-8) in Chemical Biology and Pharmaceutical Applications
N-[2-(Dimethylamino)ethyl]-N-methyl-glycine (CAS: 55111-77-8) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This tertiary amine derivative of glycine exhibits versatile properties, making it a valuable building block in drug design, bioconjugation, and as a potential therapeutic agent. Recent studies have explored its applications in targeted drug delivery systems, enzyme inhibition, and as a modulator of biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of N-[2-(Dimethylamino)ethyl]-N-methyl-glycine as a pH-sensitive linker in antibody-drug conjugates (ADCs). The researchers demonstrated that the compound's tertiary amine group facilitates controlled drug release in acidic tumor microenvironments (pH 5.0-6.5), while maintaining stability at physiological pH (7.4). This property significantly improved the therapeutic index of the ADC by reducing off-target toxicity while maintaining potent anticancer activity.
In neuropharmacology, recent preclinical studies have examined the compound's potential as a glycine transporter type 1 (GlyT1) inhibitor. Molecular docking simulations revealed that N-[2-(Dimethylamino)ethyl]-N-methyl-glycine exhibits high binding affinity to GlyT1, suggesting possible applications in treating schizophrenia and cognitive disorders. However, in vivo studies showed limited blood-brain barrier penetration, prompting current research into prodrug formulations to enhance CNS bioavailability.
The synthetic versatility of 55111-77-8 was highlighted in a 2024 Nature Communications paper describing its use as a zwitterionic moiety in the development of stealth nanoparticles. By conjugating the compound to polyethylene glycol (PEG) chains, researchers created nanoparticles with significantly reduced protein opsonization and extended circulation half-life. This advancement addresses a critical challenge in nanomedicine by improving the pharmacokinetic profile of therapeutic nanoparticles.
Ongoing clinical trials are investigating derivatives of N-[2-(Dimethylamino)ethyl]-N-methyl-glycine as novel antimicrobial agents. The compound's structural features enable disruption of bacterial cell membranes while maintaining selectivity against mammalian cells. Phase I results for a lead compound (designated DMG-2024) showed promising activity against multidrug-resistant Gram-negative pathogens, with minimal toxicity observed at therapeutic doses.
From a chemical biology perspective, recent mechanistic studies have elucidated the compound's role in modulating protein-protein interactions. Nuclear magnetic resonance (NMR) spectroscopy revealed that 55111-77-8 can induce conformational changes in target proteins, particularly those involved in signal transduction pathways. This finding opens new avenues for developing allosteric modulators of disease-relevant protein complexes.
Future research directions for N-[2-(Dimethylamino)ethyl]-N-methyl-glycine include optimization of its physicochemical properties for specific therapeutic applications, exploration of its potential in gene delivery systems, and development of novel synthetic methodologies for its large-scale production. The compound continues to serve as a valuable scaffold in medicinal chemistry, with its applications expanding as our understanding of its biological interactions deepens.
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